1-乙酰氨基-3-环己烯-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Methyl 1-acetamido-3-cyclohexene-1-carboxylate has been reported in several studies. For instance, Watanabe et al. (1988) described the synthesis of a related compound, 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride, starting from [1-14C]cyclohexanol (Watanabe, Tada, Imanishi, & Yamaoka, 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, has been investigated, revealing insights into the structure and conformation of these molecules. For example, Sirat, Thomas, and Tyrrell (1979) reported on the preparation and various reactions of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, offering details on its molecular structure (Sirat, Thomas, & Tyrrell, 1979).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of compounds similar to Methyl 1-acetamido-3-cyclohexene-1-carboxylate. Bellucci, Marioni, and Marsili (1972) investigated the bromination and epoxydation of related compounds, providing insights into their chemical behavior (Bellucci, Marioni, & Marsili, 1972).

Physical Properties Analysis

The physical properties of Methyl 1-acetamido-3-cyclohexene-1-carboxylate and related compounds have been a topic of interest. Studies like those conducted by Bourke and Collins (1996) on the synthesis and reactions of related compounds offer valuable information on their physical characteristics (Bourke & Collins, 1996).

Chemical Properties Analysis

The chemical properties of these compounds are crucial for understanding their potential applications and behavior in different environments. Research by Avenoza, Cativiela, Fernández-Recio, and Peregrina (1999) on the synthesis of related amino acids provides insights into the chemical properties of these types of compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

科学研究应用

Application 1: Enantioselective Synthesis

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used as a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a precursor for Edoxaban, is of great significance .

- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .

- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Application 2: Diastereoselective Synthesis

- Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” was used in diastereoselective synthesis .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 3: Oxidative Cycloaddition

- Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1, 3-dicarbonyls to conjugated compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: This process leads to the efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products .

Application 4: Asymmetric Hydrolysis

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .

- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

安全和危害

The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

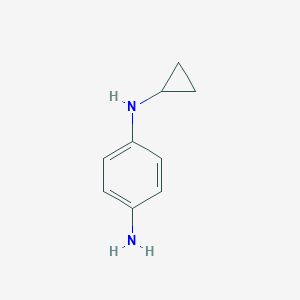

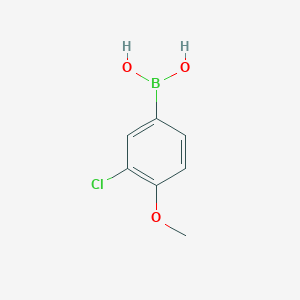

methyl 1-acetamidocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIMOXBRPJLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC=CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-acetamido-3-cyclohexene-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)